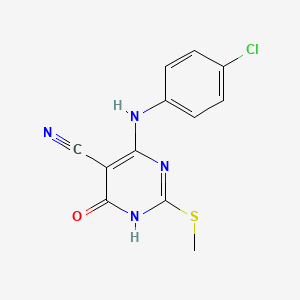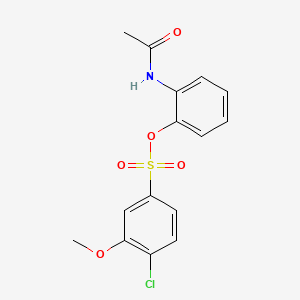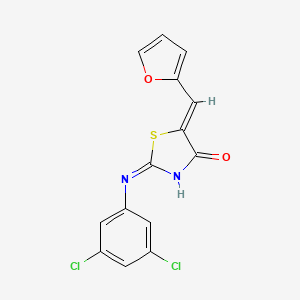
4-(4-Chloroanilino)-6-hydroxy-2-(methylsulfanyl)-5-pyrimidinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloroanilino)-6-hydroxy-2-(methylsulfanyl)-5-pyrimidinecarbonitrile is a complex organic compound with significant applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidine ring substituted with chloroanilino, hydroxy, methylsulfanyl, and carbonitrile groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloroanilino)-6-hydroxy-2-(methylsulfanyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of 4-chloroaniline, which is then subjected to various reactions to introduce the hydroxy, methylsulfanyl, and carbonitrile groups. The process may involve:
Nitration and Reduction: Nitration of aniline followed by reduction to obtain 4-chloroaniline.
Substitution Reactions: Introduction of hydroxy and methylsulfanyl groups through nucleophilic substitution reactions.
Cyclization: Formation of the pyrimidine ring through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloroanilino)-6-hydroxy-2-(methylsulfanyl)-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonitrile group can be reduced to amines under appropriate conditions.
Substitution: The chloroanilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-(4-Chloroanilino)-6-hydroxy-2-(methylsulfanyl)-5-pyrimidinecarbonitrile has diverse applications in scientific research:
Medicinal Chemistry: Used as a precursor in the synthesis of pharmaceutical compounds with potential anticancer and antimicrobial properties.
Materials Science: Employed in the development of organic semiconductors and nonlinear optical materials.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-(4-Chloroanilino)-6-hydroxy-2-(methylsulfanyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: Shares the chloroanilino group but lacks the pyrimidine ring and other substituents.
6-Hydroxy-2-(methylsulfanyl)pyrimidine: Contains the pyrimidine ring with hydroxy and methylsulfanyl groups but lacks the chloroanilino and carbonitrile groups.
Uniqueness
4-(4-Chloroanilino)-6-hydroxy-2-(methylsulfanyl)-5-pyrimidinecarbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C12H9ClN4OS |
|---|---|
Molecular Weight |
292.74 g/mol |
IUPAC Name |
4-(4-chloroanilino)-2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H9ClN4OS/c1-19-12-16-10(9(6-14)11(18)17-12)15-8-4-2-7(13)3-5-8/h2-5H,1H3,(H2,15,16,17,18) |
InChI Key |
SQUUZMFLEULGHS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=C(C(=O)N1)C#N)NC2=CC=C(C=C2)Cl |
solubility |
7.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[N-(4-ethoxyphenyl)-2,2,2-trifluoroethanimidoyl]benzenesulfonamide](/img/structure/B13377263.png)
![Methyl 7-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxybenzoyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13377265.png)

![1,3-diphenyl-1,11-dihydro-4H-benzo[b]pyrazolo[4,3-g][1,8]naphthyridin-4-one](/img/structure/B13377291.png)
![2-amino-3-(1,3-benzodioxol-5-yldiazenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B13377297.png)


![2-Bromo-6-[({2-[(3-bromo-5-tert-butyl-2-hydroxybenzylidene)amino]cyclohexyl}imino)methyl]-4-tert-butylphenol](/img/structure/B13377309.png)
![(5E)-2-(2,4-dimethylanilino)-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13377314.png)
![4-bromo-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B13377319.png)

![N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide](/img/structure/B13377330.png)
![N-({[5-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B13377333.png)
